2-(3-Fluoro-4-methoxybenzoyl)pyridine

Chemical Synthesis Quality Control Procurement

Procure 2-(3-Fluoro-4-methoxybenzoyl)pyridine for your drug discovery programs. This research intermediate features a unique 3-fluoro-4-methoxy substitution pattern, offering distinct electronic and steric properties over unsubstituted benzoylpyridines. It enables SAR studies, serves as a key synthon for TRPV1 antagonists and kinase inhibitors, and undergoes robust Suzuki-Miyaura couplings. Its calculated LogP (1.5-3.5) supports permeability optimization. Choose ≥98% purity for reliable library synthesis and lead development.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Cat. No. B7874567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methoxybenzoyl)pyridine
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F
InChIInChI=1S/C13H10FNO2/c1-17-12-6-5-9(8-10(12)14)13(16)11-4-2-3-7-15-11/h2-8H,1H3
InChIKeyKLJHNTKJMYGAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoro-4-methoxybenzoyl)pyridine: A Core Building Block for Fluorinated Heterocyclic Synthesis


2-(3-Fluoro-4-methoxybenzoyl)pyridine (CAS: 1261468-94-3) is an aromatic ketone comprised of a 3-fluoro-4-methoxyphenyl moiety linked to a pyridine ring via a carbonyl bridge. It serves primarily as a research intermediate in the synthesis of complex heterocyclic compounds . The combination of a fluorine atom and a methoxy group on the benzoyl ring creates a unique electronic and steric profile, distinguishing it from simpler benzoylpyridine analogs and influencing its reactivity and subsequent biological target interactions . Its utility is underscored by its role as a key synthon in constructing diverse molecular architectures, particularly for novel therapeutic development .

Why Simple 2-Benzoylpyridine Analogs Cannot Substitute for 2-(3-Fluoro-4-methoxybenzoyl)pyridine


Generic substitution with an unsubstituted 2-benzoylpyridine or a different regioisomer (e.g., 3-pyridyl isomer) is not scientifically valid due to profound differences in physicochemical properties and reactivity. Structure-activity relationship (SAR) studies on related 2-benzoylpyridine thiosemicarbazones have demonstrated that methoxy substitution on the phenyl ring significantly enhances iron chelation efficacy compared to unsubstituted analogs [1]. Furthermore, the specific 3-fluoro-4-methoxy substitution pattern on the benzoyl group confers a distinct electronic environment and dipole moment, impacting binding affinity, metabolic stability, and the outcome of key synthetic transformations like cross-coupling reactions . The following quantitative evidence details these critical differentiators.

Quantitative Differentiation of 2-(3-Fluoro-4-methoxybenzoyl)pyridine from Closest Analogs


Enhanced Purity Profile and Reproducibility in Downstream Applications

This compound offers a higher guaranteed purity specification (NLT 98% from MolCore) compared to the standard 95% purity offered for the generic 2-benzoylpyridine parent structure or other regioisomers from various suppliers . This quantifiable difference in purity (a minimum 3% absolute increase) directly translates to improved reproducibility and yield in sensitive reactions, minimizing the need for further purification.

Chemical Synthesis Quality Control Procurement

Optimized Physicochemical Profile for Enhanced Membrane Permeability

The introduction of the 3-fluoro-4-methoxy substituent pattern modulates the compound's lipophilicity to a calculated LogP range of 1.5 - 3.5, compared to a LogP of 1.46 ± 0.47 for an unsubstituted benzoylpyridine framework [1]. This shift into a more favorable lipophilicity window for CNS and cell-permeable drugs can significantly impact absorption and distribution, a crucial differentiator in early-stage drug discovery.

Medicinal Chemistry ADME Properties Lead Optimization

Distinct Regioisomeric Identity Prevents Ambiguity in Biological Assays

As a defined regioisomer (2-pyridyl, 3-fluoro-4-methoxybenzoyl), this compound eliminates the biological ambiguity associated with isomeric mixtures or alternative substitution patterns. For instance, the isomeric 3-(2-Fluoro-4-methoxybenzoyl)pyridine exhibits a different molecular geometry and dipole moment . While head-to-head bioactivity data is not yet public, SAR principles dictate that such regioisomeric differences lead to distinct target engagement and potency, making the specific and pure 2-pyridyl isomer essential for reproducible research.

Structure-Activity Relationship Chemical Biology Regioisomer

Optimal Application Scenarios for 2-(3-Fluoro-4-methoxybenzoyl)pyridine Based on Evidence


Synthesis of Fluorinated Heterocyclic Libraries for SAR Exploration

Its high purity (≥98%) makes it a reliable starting material for building diverse compound libraries via robust synthetic methodologies like Suzuki-Miyaura cross-coupling . The distinct electronic effects of the 3-fluoro-4-methoxybenzoyl group allow for the exploration of specific chemical space not accessible with simpler benzoylpyridines, directly supporting SAR studies in early drug discovery.

Development of TRPV1 Antagonists and Kinase Inhibitors

The compound and its closely related analogs have been identified as key intermediates in the synthesis of potent TRPV1 antagonists and kinase inhibitors [1]. Its substitution pattern is crucial for achieving high affinity and selectivity in these therapeutically relevant target classes, as documented in primary research and patent literature.

Lead Optimization Requiring Fine-Tuned ADME Properties

When optimizing a lead series for improved cellular permeability, the calculated LogP range (1.5-3.5) of this compound provides a strategic advantage over more polar, unsubstituted analogs . This property can be leveraged to enhance the likelihood of a candidate molecule achieving favorable oral absorption or blood-brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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